Ethyl 2,4-bis(trifluoromethyl)furo-[2,3-d]-pyrimidine-6-carboxylate
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Overview
Description
Ethyl 2,4-bis(trifluoromethyl)furo-[2,3-d]-pyrimidine-6-carboxylate is a complex organic compound characterized by the presence of trifluoromethyl groups, a furan ring, and a pyrimidine ring. This compound is of significant interest in the field of medicinal chemistry due to its unique structural features and potential biological activities.
Preparation Methods
The synthesis of Ethyl 2,4-bis(trifluoromethyl)furo-[2,3-d]-pyrimidine-6-carboxylate typically involves multiple steps. One common synthetic route includes the following steps:
Nucleophilic Substitution: The reaction begins with the nucleophilic substitution of halogen-containing aliphatic carboxylic acid esters.
Knoevenagel Condensation: This step involves the condensation of the substituted ester with an aldehyde or ketone.
Thermolysis: The final step is thermolysis, which promotes intramolecular cyclocondensation to form the furan and pyrimidine rings.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated systems to ensure high yield and purity.
Chemical Reactions Analysis
Ethyl 2,4-bis(trifluoromethyl)furo-[2,3-d]-pyrimidine-6-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic and electrophilic substitution reactions are common, with reagents such as halogens, alkyl halides, and amines being used.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of carboxylic acids, while reduction may yield alcohols or amines.
Scientific Research Applications
Ethyl 2,4-bis(trifluoromethyl)furo-[2,3-d]-pyrimidine-6-carboxylate has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.
Biology: The compound’s unique structure allows it to interact with various biological targets, making it useful in the study of enzyme inhibition and receptor binding.
Mechanism of Action
The mechanism of action of Ethyl 2,4-bis(trifluoromethyl)furo-[2,3-d]-pyrimidine-6-carboxylate involves its interaction with specific molecular targets. The trifluoromethyl groups enhance the compound’s lipophilicity, allowing it to easily diffuse into cells. Once inside, it can inhibit enzymes by binding to their active sites or interfere with receptor signaling pathways .
Comparison with Similar Compounds
Ethyl 2,4-bis(trifluoromethyl)furo-[2,3-d]-pyrimidine-6-carboxylate can be compared with other similar compounds, such as:
2,5-bis(trifluoromethyl)furan: This compound also contains trifluoromethyl groups and a furan ring but lacks the pyrimidine ring, making it less complex.
Trifluoromethylpyridine: This compound contains a trifluoromethyl group and a pyridine ring, offering different chemical properties and biological activities.
The uniqueness of this compound lies in its combination of trifluoromethyl groups, furan, and pyrimidine rings, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C11H6F6N2O3 |
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Molecular Weight |
328.17 g/mol |
IUPAC Name |
ethyl 2,4-bis(trifluoromethyl)furo[2,3-d]pyrimidine-6-carboxylate |
InChI |
InChI=1S/C11H6F6N2O3/c1-2-21-8(20)5-3-4-6(10(12,13)14)18-9(11(15,16)17)19-7(4)22-5/h3H,2H2,1H3 |
InChI Key |
ZCJBUEOIHGIHEW-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC2=C(N=C(N=C2O1)C(F)(F)F)C(F)(F)F |
Origin of Product |
United States |
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